molecular formula C23H29N5O3 B2989654 3-((1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034584-73-9

3-((1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2989654
CAS RN: 2034584-73-9
M. Wt: 423.517
InChI Key: NQBQFJQTTJLYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with triazole pharmacophores, like the one , have been investigated for their potential anticancer properties . The triazole ring can interact with various biological targets, and modifications to its structure can lead to compounds with significant activity against cancer cell lines.

Molecular Docking Studies

The triazole moiety is often used in molecular docking studies to explore interactions with key biological receptors . This compound could serve as a candidate for in silico studies to predict binding affinities and selectivity towards specific cancer targets, such as glycogen synthase kinase-3β (GSK-3β).

Drug Design and Synthesis

The presence of imidazole and triazole rings in this compound suggests its utility in the design and synthesis of novel drugs . These heterocyclic compounds are known for their versatility in medicinal chemistry, allowing for the creation of a wide range of therapeutic agents.

Pharmacokinetic and Pharmacodynamic Profiling

The detailed structure of this compound indicates that it could be used to study pharmacokinetic and pharmacodynamic properties in drug development . Such analyses are crucial for understanding the behavior of new drugs within the body.

properties

IUPAC Name

3-[[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-15-6-4-5-7-20(15)28-21(24-25-23(28)30)14-18-10-12-27(13-11-18)22(29)9-8-19-16(2)26-31-17(19)3/h4-7,18H,8-14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBQFJQTTJLYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)CCC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

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